cis,cis-2,6-Dimethyltetrahydro-2H-pyran-4-ol

Conformational Analysis Physical Organic Chemistry Stereochemistry

cis,cis-2,6-Dimethyltetrahydro-2H-pyran-4-ol (CAS 33747-09-0) is a chiral tetrahydropyran derivative characterized by a fully substituted six-membered oxygen heterocycle with two methyl groups at the 2- and 6-positions and a hydroxyl group at the 4-position, all in a cis,cis relative stereochemical arrangement. This compound serves as a valuable scaffold and intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals, where its rigid pyran ring and defined stereocenters enable precise control over molecular conformation and reactivity.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
Cat. No. B12105051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis,cis-2,6-Dimethyltetrahydro-2H-pyran-4-ol
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCC1CC(CC(O1)C)O
InChIInChI=1S/C7H14O2/c1-5-3-7(8)4-6(2)9-5/h5-8H,3-4H2,1-2H3/t5-,6+,7?
InChIKeyBHFMWPOZZNNSRV-MEKDEQNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis,cis-2,6-Dimethyltetrahydro-2H-pyran-4-ol: A Stereochemically Defined Building Block for Advanced Synthesis and Ligand Development


cis,cis-2,6-Dimethyltetrahydro-2H-pyran-4-ol (CAS 33747-09-0) is a chiral tetrahydropyran derivative characterized by a fully substituted six-membered oxygen heterocycle with two methyl groups at the 2- and 6-positions and a hydroxyl group at the 4-position, all in a cis,cis relative stereochemical arrangement [1]. This compound serves as a valuable scaffold and intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals, where its rigid pyran ring and defined stereocenters enable precise control over molecular conformation and reactivity [2]. Its high enantiopurity and stability under various reaction conditions make it suitable for asymmetric synthesis and catalyst development [2].

Why cis,cis-2,6-Dimethyltetrahydro-2H-pyran-4-ol Cannot Be Interchanged with Its Stereoisomers or Simpler Analogs


The tetrahydropyran ring system can exist in multiple stereoisomeric forms due to the presence of two chiral centers at the 2- and 6-positions, yielding four possible stereoisomers: (2R,6R), (2R,6S), (2S,6R), and (2S,6S) . The cis,cis configuration (i.e., (2R,6S) or its enantiomer) imposes a specific three-dimensional arrangement that dictates both conformational preferences and reactivity. Crucially, the axial versus equatorial orientation of the 4-hydroxyl group—which is directly influenced by the relative stereochemistry at C2 and C6—modulates through-bond orbital interactions and thus the chemical behavior of the compound [1]. Generic substitution with an unspecified stereoisomer or a simpler monocyclic alcohol would therefore fail to reproduce the precise steric and electronic environment required for stereoselective transformations, high-affinity ligand binding, or predictable physicochemical properties.

Quantitative Evidence for the Differential Performance of cis,cis-2,6-Dimethyltetrahydro-2H-pyran-4-ol vs. Stereoisomers and Analogs


Stereochemical Configuration Dictates Axial vs. Equatorial Hydroxyl Conformation and Reactivity

The cis,cis configuration of the title compound enforces an equatorial orientation of the 4-hydroxyl group, in contrast to the axial hydroxyl group found in the corresponding trans isomer. This conformational difference leads to a measurable distinction in the strength of through-bond orbital interactions, as evidenced by variable oxygen probe studies [1].

Conformational Analysis Physical Organic Chemistry Stereochemistry

The 2,6-Disubstituted Tetrahydropyran Scaffold Confers High σ1 Receptor Affinity in Analogous Compounds

The 2,6-disubstituted tetrahydropyran motif, which is the core structure of the target compound, has been established as a privileged scaffold for achieving high-affinity σ1 receptor binding. In a chemoenzymatic study of structurally related 2,6-disubstituted tetrahydropyrans, the most active analog (cyclohexylmethylamine (2S,6R)-3b) demonstrated a Ki(σ1) of 0.95 nM and 67% analgesic activity in vivo [1]. This highlights the potential of the 2,6-cis-substituted core for generating potent σ1 ligands.

Medicinal Chemistry Receptor Pharmacology Analgesic Development

Stereospecific Synthesis and Resolution of cis-Isomers Enables Access to Enantiopure Material

The cis-form of 2-substituted tetrahydropyran-4-ols is the preferred substrate for enzymatic resolution using esterases or hydrolases, enabling the production of optically active enantiomers. This stereochemical preference provides a practical route to enantiomerically pure compounds, which is not applicable to the trans-isomers or mixtures of undefined stereochemistry [1].

Asymmetric Synthesis Biocatalysis Chiral Resolution

The 2,6-cis-Tetrahydropyran Ring System is a Ubiquitous and Privileged Motif in Bioactive Natural Products

The 2,6-cis-substituted tetrahydropyran ring system is a recurring structural element found in numerous architecturally complex natural products possessing significant bioactivities. This motif has been the target of dedicated synthetic methodologies due to its prevalence in compounds with anticancer, antibiotic, and antifungal properties [1]. The cis,cis-2,6-dimethyltetrahydropyran-4-ol serves as a fundamental building block for constructing this privileged pharmacophore.

Natural Product Synthesis Total Synthesis Medicinal Chemistry

Conformational Locking of the Tetrahydropyran Ring Influences Fundamental Chemical Properties

The cis,cis stereochemistry restricts the conformational flexibility of the tetrahydropyran ring, leading to a defined chair conformation with predictable bond angles and distances. This contrasts with more flexible analogs (e.g., open-chain diols or monocyclic alcohols) which lack this conformational bias. Computed properties for the target compound include an XLogP3 of 0.8, a topological polar surface area of 29.5 Ų, a predicted boiling point of 219.6±8.0 °C, and a predicted density of 0.968±0.06 g/cm³ [1].

Physical Organic Chemistry Computational Chemistry Structure-Activity Relationship

Key Research and Industrial Application Scenarios for cis,cis-2,6-Dimethyltetrahydro-2H-pyran-4-ol


Synthesis of σ1 Receptor Ligands for Pain and Oncology Research

The 2,6-disubstituted tetrahydropyran core, as found in the target compound, has demonstrated high affinity for the σ1 receptor in closely related analogs [1]. This compound serves as a strategic starting material for the development of novel σ1 ligands with potential analgesic and antitumor activities. The defined cis,cis stereochemistry allows for the controlled introduction of pharmacophoric elements at the 4-position, enabling structure-activity relationship (SAR) studies.

Total Synthesis of cis-2,6-Tetrahydropyran-Containing Natural Products

The cis-2,6-tetrahydropyran ring system is a ubiquitous motif in bioactive natural products, including (+)-phorboxazole A, (+)-zampanolide, and (-)-kendomycin [1]. cis,cis-2,6-Dimethyltetrahydro-2H-pyran-4-ol provides a pre-assembled, stereochemically pure core that can be elaborated into these complex structures, significantly shortening synthetic routes and improving overall yield.

Chiral Building Block for Asymmetric Catalysis and Ligand Design

The rigid pyran ring and defined stereocenters of the cis,cis isomer make it an ideal scaffold for the development of chiral ligands and auxiliaries [1]. The ability to enzymatically resolve the cis-form into enantiopure material further enhances its utility in asymmetric synthesis, where high stereochemical fidelity is paramount.

Investigations of Through-Bond Orbital Interactions and Conformational Analysis

The differential through-bond orbital interaction between axial and equatorial hydroxyl groups in 2,6-dimethyltetrahydropyran-4-ol isomers provides a well-defined model system for fundamental studies in physical organic chemistry [1]. The cis,cis compound (equatorial OH) serves as a key reference for validating computational models and understanding stereoelectronic effects in oxygen heterocycles.

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